![molecular formula C12H9NO2 B3095211 3-(5-Hydroxypyridin-2-yl)benzaldehyde CAS No. 1261970-52-8](/img/structure/B3095211.png)
3-(5-Hydroxypyridin-2-yl)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis of Iron-Chelator Prodrugs
The compound “3-(5-Hydroxypyridin-2-yl)benzaldehyde” is a type of hydroxypyridinone, which has been widely reported as an important bidentate chelator for Fe(III) . Specifically, 3-hydroxypyridin-4-ones, a class of hydroxypyridinones, are the most studied because they exhibit the strongest iron-scavenging capability . This is due to the delocalisation of the lone pair electrons from N1 through the ring to the C4 carbonyl group, which leads to a correspondingly higher pK a value of the 4-oxo group . Therefore, this compound could potentially be used in the synthesis of iron-chelator prodrugs .
Preparation of 5-Functionalised Pyridine Derivatives
The compound can also be used in the preparation of 5-functionalised pyridine derivatives . A novel preparation of 5-functionalised pyridine derivatives is reported from 5-bromo-4-tosyloxypyridines via a Br/Mg exchange procedure with i-PrMgCl⋅LiCl, followed by addition of an electrophile . The reaction was carried out under mild conditions and gave good to high yields . The resulting 5-functionalised pyridine derivatives enrich the library of pyridinone-type iron-chelator prodrugs .
properties
IUPAC Name |
3-(5-hydroxypyridin-2-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(6-9)12-5-4-11(15)7-13-12/h1-8,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXHJTRPOMEAQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692435 | |
Record name | 3-(5-Hydroxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Hydroxypyridin-2-yl)benzaldehyde | |
CAS RN |
1261970-52-8 | |
Record name | 3-(5-Hydroxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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